Biochemical LOX Inhibition: CCT365623 Hydrochloride Is 16.5-Fold More Potent Than BAPN in Enzymatic Assays
CCT365623 hydrochloride demonstrates significantly superior biochemical potency against recombinant LOX compared to the standard reference inhibitor BAPN (β-aminopropionitrile). In head-to-head testing, CCT365623 achieved an IC50 of 0.89 μM versus BAPN's IC50 of 14.7 μM [1]. This represents a 16.5-fold improvement in enzymatic inhibitory activity and establishes CCT365623 as the more potent tool compound for LOX inhibition studies .
| Evidence Dimension | LOX enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.89 μM |
| Comparator Or Baseline | BAPN (β-aminopropionitrile): 14.7 μM |
| Quantified Difference | 16.5-fold more potent |
| Conditions | Biochemical LOX enzyme activity assay (Amplex Red-based detection) |
Why This Matters
The 16.5-fold potency advantage enables researchers to use lower compound concentrations to achieve equivalent target engagement, reducing potential off-target effects and compound consumption costs.
- [1] Tang H, et al. Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface. Nat Commun. 2017 Apr 18;8:14909. Figure 6a. View Source
